2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid
Description
2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative featuring a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, often utilized as intermediates in organic synthesis and medicinal chemistry . The Boc group in this compound serves to protect reactive amine functionalities, enabling controlled reactivity during multi-step syntheses, such as those seen in penicillin and biotin analogs . Commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4S/c1-15(2,3)21-14(20)17-11(13(18)19)8-22-12(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUDEWVBCXLTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a bromophenyl derivative with a thiazolidine precursor under controlled conditions. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the thiazolidine ring through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives and alcohols.
Substitution: Azido and thiocyanato derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H18BrNO4S
- Molecular Weight : 388.28 g/mol
- CAS Number : 1008262-90-5
The compound features a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.
Antibacterial Activity
One of the primary applications of this compound is its potential as an antibacterial agent. Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that 2-(4-bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid can inhibit strains such as Pseudomonas aeruginosa, which is known for its resistance to multiple drugs .
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Hepatoprotective Effects
Thiazolidine derivatives have been studied for their hepatoprotective effects, particularly in preventing liver damage caused by paracetamol overdose. The carboxylic acid group in the structure allows for the release of mercaptoamino acids, which can enhance glutathione (GSH) levels in liver cells, providing a protective effect against oxidative stress .
- Clinical Relevance : This property suggests potential applications in treating liver diseases or conditions exacerbated by oxidative damage.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various thiazolidine derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains. The compound showed a Minimum Inhibitory Concentration (MIC) significantly lower than that of existing antibiotics .
Case Study 2: Hepatoprotective Mechanism
In another study focusing on hepatoprotection, researchers administered the compound to animal models subjected to paracetamol-induced liver injury. Results indicated a marked reduction in liver enzyme levels and an increase in GSH concentration, suggesting a protective role against hepatotoxicity .
Comparative Analysis of Thiazolidine Derivatives
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
The substitution of halogens on the phenyl ring significantly influences physicochemical and biological properties. For example:
| Compound Name | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-3-(Boc)-thiazolidine-4-COOH | 4-Br | C₁₅H₁₈BrNO₄S | 388.28 (calc.) | Higher lipophilicity; strong halogen bonding |
| 2-(4-Chlorophenyl)-3-(Boc)-thiazolidine-4-COOH | 4-Cl | C₁₅H₁₈ClNO₄S | 343.83 | Lower molar mass; moderate electronegativity |
The bromine atom’s larger atomic radius and polarizability enhance halogen bonding, which may improve target binding in drug design compared to chlorine . However, chlorine’s higher electronegativity could favor electrostatic interactions.
Aromatic Ring Modifications: Phenyl vs. Thiophene
Replacing the phenyl ring with thiophene alters electronic and solubility profiles:
| Compound Name | Aromatic Ring | Key Differences |
|---|---|---|
| 2-(4-Bromophenyl)-...-thiazolidine-4-COOH | Phenyl | Electron-deficient; stabilizes via π-π stacking |
| 2-(Thiophen-2-yl)-thiazolidine-4-COOH | Thiophene | Electron-rich; enhanced solubility in polar solvents |
Role of the Boc Protecting Group
The Boc group’s presence or absence critically impacts reactivity:
| Compound Name | Boc Group | Stability | Applications |
|---|---|---|---|
| 2-(4-Bromophenyl)-3-(Boc)-...-4-COOH | Present | Stable under basic conditions | Peptide synthesis; intermediate |
| 2-(4-Bromophenyl)-thiazolidine-4-COOH | Absent | Reactive amine; prone to oxidation | Direct coupling in drug discovery |
The Boc group enhances stability during storage and synthetic manipulation but requires acidic conditions for removal .
Commercial Availability and Pricing
Discontinuation of the target compound contrasts with analogs:
The discontinued status of the brominated Boc derivative may drive researchers toward chloro analogs or unprotected thiazolidines .
Biological Activity
2-(4-Bromophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid (CAS Number: 1008262-90-5) is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound features a unique structure that may contribute to its pharmacological properties, making it a subject of interest for further exploration in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H18BrNO4S, with a molecular weight of 388.28 g/mol. The presence of the bromophenyl group and the tert-butoxycarbonyl moiety are significant for its biological activity and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BrNO4S |
| Molecular Weight | 388.28 g/mol |
| CAS Number | 1008262-90-5 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds in this class can inhibit both Gram-positive and Gram-negative bacterial strains effectively. In particular, derivatives with the tert-butoxycarbonyl group showed enhanced antibacterial activity compared to other related compounds, suggesting their potential as new antimicrobial agents .
Antitumor Activity
The antitumor effects of thiazolidine derivatives have also been investigated. Some studies report that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor growth. For instance, the structural characteristics of these compounds suggest they may interact with cellular targets involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiazolidine derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Mechanism : In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cancer cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is often influenced by their structural components. The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances the compound's ability to interact with biological targets. This has been supported by computational docking studies which predict high binding affinities for these compounds with key enzymes involved in microbial resistance and tumor growth .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, although detailed toxicological assessments are necessary to evaluate safety profiles for potential therapeutic applications . Current investigations into its environmental impact also indicate low toxicity levels towards non-target organisms, which is promising for agricultural applications .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-aryl-thiazolidine-4-carboxylic acid derivatives, including the target compound?
The compound can be synthesized via nucleophilic addition of L-cysteine to aromatic aldehydes (e.g., 4-bromobenzaldehyde) in aqueous DMSO with NaHCO₃ as a base at room temperature. The reaction proceeds through an imine intermediate, confirmed by real-time IR monitoring (C=N stretch at ~1593–1597 cm⁻¹) . Diastereomers are separated and quantified using LC-MS and NMR. For tert-butoxycarbonyl (BOC) protection, post-synthetic treatment with BOC₂O in dioxane under basic conditions (e.g., NaOH) is employed .
Q. How are the physicochemical properties and stereochemistry of this compound characterized?
Key characterization methods include:
- LC-MS : Quantifies diastereomeric excess (de%) and purity .
- NMR : Assigns stereochemistry via ¹H and ¹³C signals (e.g., C(2)-H proton at δ ~5.0–5.5 ppm) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for the structurally analogous (2S,4R)-BOC derivative .
- Physicochemical data : Melting point (175–177°C), LogP (2.57), and density (1.629 g/cm³) are critical for solubility and formulation studies .
Q. What is the role of BOC protection in modifying thiazolidine-4-carboxylic acids?
The BOC group enhances steric bulk and stability during synthesis, enabling selective functionalization of the thiazolidine ring. It is introduced post-cyclization using BOC₂O under basic conditions, as shown in the synthesis of (2R,4R)-3-BOC derivatives .
Advanced Research Questions
Q. How do electronic and steric factors influence stereoselectivity in thiazolidine ring formation?
Substituents on the aromatic aldehyde (e.g., electron-withdrawing bromine at the para position) impact reaction kinetics and stereochemical outcomes. For example, ortho-hydroxyl groups promote hydrogen bonding, stabilizing specific transition states and favoring the (2S,4R) diastereomer . Computational studies (DFT) reveal that frontier molecular orbital interactions (HOMO-LUMO gaps) govern π-π* transitions and regioselectivity .
Q. What computational strategies are used to predict electronic properties and reactivity of this compound?
Density functional theory (DFT) calculates:
Q. How is crystallographic refinement applied to resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL) refine X-ray data using least-squares minimization. Hydrogen atoms are modeled via riding approximations (C–H = 0.93–0.97 Å), while anisotropic displacement parameters resolve disorder in the BOC group . Flack x parameters validate enantiopurity in non-centrosymmetric space groups .
Q. How do substituent effects on the aromatic ring alter reaction outcomes?
- Electron-withdrawing groups (e.g., Br) : Increase reaction time (up to 8–12 hours) but improve yield (70–85%) due to stabilized imine intermediates .
- Ortho substituents (e.g., OH) : Reduce diastereomeric excess (de% ~60–70%) via steric hindrance . Data contradictions may arise when comparing polar protic vs. aprotic solvents; mechanistic validation via kinetic isotopic effects (KIE) is recommended.
Q. How can contradictions in mechanistic proposals (e.g., imine vs. hemiaminal pathways) be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
